4-(Pyrrolidin-1-yl)aniline dihydrochloride

Catalog No.
S739979
CAS No.
163260-77-3
M.F
C10H16Cl2N2
M. Wt
235.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pyrrolidin-1-yl)aniline dihydrochloride

CAS Number

163260-77-3

Product Name

4-(Pyrrolidin-1-yl)aniline dihydrochloride

IUPAC Name

4-pyrrolidin-1-ylaniline;dihydrochloride

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

InChI

InChI=1S/C10H14N2.2ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;;/h3-6H,1-2,7-8,11H2;2*1H

InChI Key

ISFTZBVGLLUPIF-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=C(C=C2)N.Cl.Cl

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)N.Cl.Cl

4-(Pyrrolidin-1-yl)aniline dihydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring attached to an aniline structure. Its molecular formula is C11H17Cl2N2C_{11}H_{17}Cl_{2}N_{2} with a molecular weight of approximately 212.72 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties and biological activities.

  • Schiff Base Formation: The nitrogen atom in the aniline moiety can react with aldehydes to form Schiff bases, which are important intermediates in organic synthesis and have shown antimicrobial activities.
  • Reductive Amination: This compound can undergo reductive amination where a pyrrolidine substituent is formed from an aldehyde precursor using a reducing agent like sodium cyanoborohydride.
  • Nucleophilic Substitution: The compound can also engage in nucleophilic substitution reactions, where the pyrrolidine group acts as a nucleophile, facilitating various synthetic transformations.

Research indicates that 4-(Pyrrolidin-1-yl)aniline dihydrochloride exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and has shown promise in various pharmacological applications. The presence of the pyrrolidine ring contributes to its interaction with biological targets, enhancing its efficacy in medicinal chemistry .

Several methods have been developed for synthesizing 4-(Pyrrolidin-1-yl)aniline dihydrochloride:

  • Three-Step Synthesis: A common approach involves starting from commercially available terephthalaldehyde, followed by acetal reaction, nucleophilic substitution with pyrrolidine, and hydrolysis.
  • Green Synthetic Approaches: Alternative methods utilize p-cyanobenzyl chloride reacted with methylpiperazine in ethanol and water, followed by hydrolysis and acidification to yield the target compound.

These synthesis methods highlight the versatility and efficiency of producing this compound for research and industrial purposes.

4-(Pyrrolidin-1-yl)aniline dihydrochloride finds applications primarily in:

  • Pharmaceutical Development: Due to its structural characteristics and biological activity, it is explored as a potential drug candidate.
  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

The compound's unique properties make it valuable in both academic research and industrial applications.

Studies focusing on the interaction of 4-(Pyrrolidin-1-yl)aniline dihydrochloride with various biological systems have revealed insights into its pharmacodynamics. The compound's ability to form complexes with different biological targets suggests potential therapeutic uses. Its interactions may influence enzyme activity or receptor binding, making it a candidate for further pharmacological studies .

Several compounds exhibit structural similarities to 4-(Pyrrolidin-1-yl)aniline dihydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
N1,N1-Dipropylbenzene-1,4-diamine105293-89-80.94Contains two propyl groups enhancing lipophilicity
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride148546-99-00.79A psychoactive substance with stimulant properties
4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride1135228-86-20.80Features an ethyl group increasing steric hindrance
4-(4-Methylpiperazin-1-yl)phenylamine16153-81-40.80Contains a piperazine ring, altering pharmacological profile

The uniqueness of 4-(Pyrrolidin-1-yl)aniline dihydrochloride lies in its specific structural arrangement that combines both pyrrolidine and aniline functionalities, potentially leading to distinct biological activities compared to these similar compounds.

The compound emerged as a derivative of 4-(pyrrolidin-1-yl)aniline (CAS: 2632-65-7), a secondary amine first synthesized in the mid-20th century. The dihydrochloride form gained prominence in the 2000s due to its improved handling characteristics and reactivity in nucleophilic substitution reactions. Early applications focused on its role as a building block for phenothiazine derivatives and antitumor agents, leveraging its electron-rich aromatic ring and pyrrolidine moiety.

Significance in Medicinal Chemistry

4-(Pyrrolidin-1-yl)aniline dihydrochloride serves as a precursor for bioactive molecules, including tyrosine kinase inhibitors and antimicrobial agents. Its ability to act as a ligand in metal-catalyzed cross-coupling reactions has enabled the synthesis of complex heterocycles, such as phenanthroindolizidine alkaloids like tylophorinicine. The compound’s pharmacological relevance is further highlighted by its structural similarity to FDA-approved drugs containing pyrrolidine substructures, such as antihistamines and antipsychotics.

Structural Relationships to Other Pyrrolidine Derivatives

The compound shares a core pyrrolidine-aniline framework with derivatives like 4-(piperidin-1-yl)aniline and 4-morpholinoaniline. Key distinctions arise from the dihydrochloride salt’s ionic character, which enhances its solubility in polar solvents (e.g., water, ethanol) compared to neutral analogs. Substituents on the pyrrolidine ring or aniline group modulate electronic and steric effects, influencing reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Classical Synthetic Routes

The synthesis of 4-(Pyrrolidin-1-yl)aniline dihydrochloride relies primarily on classical reduction methodologies that convert nitro-substituted precursors to the corresponding aniline derivatives [1]. The most widely employed approach involves the reduction of 1-(4-nitrophenyl)pyrrolidine using various reducing agents under controlled conditions [1]. Palladium-catalyzed hydrogenation represents the gold standard methodology, typically employing 10% palladium on activated carbon in ethanol solvent at room temperature under hydrogen atmosphere [1]. This method consistently delivers yields ranging from 85% to 99% depending on reaction conditions and substrate purity [1].

Iron-mediated reduction provides an alternative classical route, utilizing iron powder in combination with ammonium chloride in aqueous ethanol at elevated temperatures of 90°C [1]. This approach yields approximately 59% of the desired product, though the lower efficiency compared to palladium-catalyzed methods limits its industrial applicability [1]. Sodium dithionite reduction in ammonium hydroxide solution under reflux conditions for 15 minutes represents another established methodology, achieving yields of approximately 80% [1].

Reducing AgentSolvent SystemTemperatureReaction TimeYield
10% Palladium on CarbonEthanol20°C9 hours85-99%
Iron/Ammonium ChlorideEthanol/Water90°C60 minutes59%
Sodium DithioniteAmmonium HydroxideReflux15 minutes80%

The classical synthetic routes demonstrate excellent functional group tolerance and can accommodate various substitution patterns on both the aniline and pyrrolidine moieties [1]. The hydrogen-cube methodology represents a modern adaptation of classical reduction, employing continuous flow hydrogenation at 50°C under 10 bar pressure with palladium catalysis [1]. This approach offers enhanced safety profiles and improved process control compared to batch hydrogenation methods [1].

Photo-Promoted Ring Contraction Methods

Silylborane-Mediated Ring Contraction

Recent advances in photochemical synthesis have introduced silylborane-mediated ring contraction as a powerful methodology for pyrrolidine derivative synthesis [2] [4]. This innovative approach employs photo-promoted ring contraction of pyridines with silylborane reagents to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton [4] [5]. The methodology demonstrates broad substrate scope with high functional group compatibility, realizing facile access to 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives that function as powerful synthons for functionalized pyrrolidines and nitrogen-containing compounds [4].

The silylborane-mediated process proceeds under mild photochemical conditions using readily available pyridine starting materials [2] [4]. The reaction demonstrates excellent efficiency in converting abundant, cheap, and readily available bulk chemicals from the chemical industry into valuable pyrrolidine derivatives [4]. This transformation represents a significant advancement in skeletal editing strategies, enabling ring contraction of easily available cyclic compounds to smaller cycles that are valuable but traditionally difficult to synthesize [4].

The 6-silyl-2-azabicyclo[3.1.0]hex-3-ene products obtained from this methodology serve as versatile intermediates for further synthetic elaboration [2]. Tamao-Fleming oxidation of the silyl group provides cyclopropanol-fused pyrrolidine derivatives in 41% yield [2]. Desilylation reactions using tetrabutylammonium fluoride afford desilylated products in 47% yield [2]. The enamide moiety undergoes inverse electron demand Diels-Alder reactions with 2-pyrone derivatives, enabling rapid construction of complex tetracyclic pyrrolidine skeletons in three steps from pyridine starting materials [2].

Mechanism of Photochemical Transformations

The mechanism of silylborane-mediated ring contraction proceeds through well-characterized intermediates involving 2-silyl-1,2-dihydropyridine and vinylazomethine ylide species [4] [5]. The transformation begins with photochemical activation of the pyridine-silylborane complex, followed by unprecedented photochemical or thermal silyl migration [4]. This silyl migration represents a key mechanistic innovation that enables the subsequent ring contraction process [2].

Visible light-mediated ring contraction of saturated heterocycles involves distinct mechanistic pathways compared to silylborane systems [6] [28]. The photomediated process proceeds through α-acylated precursors that undergo excitation and intersystem crossing to afford triplet state intermediates [28]. Subsequent Norrish type II 1,5-hydrogen atom transfer yields corresponding 1,4-diradical species, which undergo homolytic carbon-nitrogen bond fragmentation leading to imine-enol intermediates [28]. The desired pyrrolidine products result from intramolecular enol attack on the tethered imine through a Mannich-type reaction [28].

The photochemical transformation demonstrates remarkable selectivity based on subtle differences in reactivity between starting materials and products [28]. Both species bear photoreactive phenyl ketone moieties capable of participating in Norrish-type processes, but differences in n→π* photoabsorption profiles arise from intramolecular hydrogen bonding established in the products [28]. Increased polarity in the local environment leads to hypsochromic blue shifts for λmax, resulting in differential photoreactivity that enables selective product formation [28].

Substrate Scope and Limitations

The substrate scope of photo-promoted ring contraction methods encompasses a diverse range of heterocyclic precursors with varying functional group compatibility [2] [4]. Silylborane-mediated transformations demonstrate excellent tolerance for electron-withdrawing and electron-donating substituents on the pyridine ring system [2]. The methodology successfully processes pyridines bearing ketones, esters, halogens, and ether functional groups [2].

Limitations in substrate scope primarily relate to steric hindrance and electronic effects that interfere with the photochemical activation process [2] [4]. Highly electron-deficient pyridines may exhibit reduced reactivity due to unfavorable electronic properties that impede silylborane coordination [2]. Sterically congested substrates face challenges in achieving the required conformational arrangements for effective silyl migration [2].

Substrate TypeFunctional Group ToleranceTypical Yield RangeLimitations
Electron-rich pyridinesEthers, alkyl groups65-88%Minimal
Electron-poor pyridinesKetones, esters, halogens45-75%Electronic deactivation
Sterically hindered pyridinesOrtho-substituted systems25-50%Conformational constraints

Ring size effects significantly influence the success of photochemical ring contraction processes [8]. Six-membered ring systems undergo successful contraction to five-membered pyrrolidine derivatives, while five-membered ring silacyclopropanes fail to contract due to excessive ring strain in the potential four-membered ring products [8]. Seven-membered ring systems exhibit altered conformational preferences that prevent proper orbital alignment for ring contraction [8].

One-Pot Multicomponent Synthesis Approaches

One-pot multicomponent synthesis represents a highly efficient strategy for pyrrolidine derivative construction, combining multiple bond-forming reactions in a single reaction vessel [12] [13]. These methodologies offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [13] [14]. The approach typically involves the convergent assembly of three or more reactive components under carefully optimized conditions [12].

A particularly effective multicomponent approach involves the reaction of aldehydes, amines, and electron-deficient alkenes or alkynes under catalytic conditions [13] [15]. This three-component domino reaction proceeds through sequential nucleophilic addition, cyclization, and functionalization steps to generate highly substituted pyrrolidine derivatives [15]. The methodology demonstrates excellent stereoselectivity and provides access to structurally diverse products that are challenging to obtain through conventional linear synthetic approaches [15].

Pseudo four-component synthesis methodologies enable the construction of complex pyrrolidine architectures through carefully orchestrated reaction sequences [13]. These approaches often employ nucleophilic amines such as pyrrolidine itself to synthesize cyanine derivatives in excellent yields [13]. The methodology demonstrates remarkable efficiency in generating pharmaceutical relevant motifs through simple and atom-efficient processes [12].

Component TypeRole in ReactionTypical ExamplesYield Range
AldehydesElectrophilic partnerBenzaldehyde, heteroaryl aldehydes70-95%
AminesNucleophilic partnerPrimary, secondary amines65-90%
DipolarophilesCyclization partnerMaleates, fumarates60-85%

The operational simplicity of multicomponent approaches makes them particularly attractive for diversity-oriented synthesis and combinatorial chemistry applications [12] [14]. Single reaction vessels can generate libraries of structurally related pyrrolidine derivatives through systematic variation of the component structures [14]. This capability proves invaluable in medicinal chemistry programs where rapid access to structural analogs enables efficient structure-activity relationship studies [12].

Green Chemistry Approaches for Synthesis

Ultrasound-Promoted Synthesis

Ultrasound-promoted synthesis represents a significant advancement in green chemistry approaches for pyrrolidine derivative preparation [16] [19]. The application of ultrasonic irradiation enables enhanced reaction rates, improved yields, and reduced reaction times compared to conventional thermal heating methods [16]. This methodology demonstrates particular effectiveness in the synthesis of 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-ones and related enaminoketone derivatives [16].

The ultrasound-promoted approach typically employs reaction times ranging from 30 minutes to 2 hours, representing substantial improvements over conventional reflux methods that require 12-24 hours [19]. Reaction yields generally increase by 10-20% compared to thermal methods, while maintaining excellent functional group tolerance [16]. The methodology proves particularly effective for reactions involving 3-formylchromones with pyrrolidine nucleophiles [16].

Ultrasonic activation facilitates cavitation phenomena that generate localized high-temperature and high-pressure zones within the reaction medium [16]. These conditions promote enhanced molecular mixing and accelerated reaction kinetics without requiring bulk heating of the entire reaction mixture [19]. The resulting energy efficiency represents a significant advantage from both economic and environmental perspectives [16].

Reaction TypeConventional TimeUltrasound TimeYield Improvement
Chromone-pyrrolidine coupling12-24 hours0.5-2 hours15-25%
Spiro-heterocycle formation8-16 hours0.5-1 hour10-20%
Multicomponent assembly6-12 hours1-3 hours12-18%

The environmental benefits of ultrasound-promoted synthesis extend beyond energy efficiency to include reduced solvent requirements and minimized waste generation [16] [19]. Many ultrasonic reactions proceed effectively in aqueous media or reduced solvent volumes, contributing to improved sustainability profiles [19]. The methodology aligns well with green chemistry principles by minimizing hazardous reagent usage and enabling more efficient synthetic processes [16].

Environmentally Benign Catalysts and Reagents

The development of environmentally benign catalysts represents a major focus in sustainable pyrrolidine synthesis [20] [21]. Pyrrolidinium-based ionic liquids have emerged as particularly effective green catalysts for heterocycle formation reactions [20]. These catalysts demonstrate excellent recyclability, with maintained activity over four consecutive reaction cycles without significant performance degradation [20].

β-Cyclodextrin serves as an exemplary green supramolecular catalyst for pyrrolidine-2-one synthesis [21] [23]. This water-soluble catalyst enables metal-free one-pot three-component synthesis under mild conditions at room temperature [21]. The methodology employs water-ethanol solvent systems, eliminating the need for toxic organic solvents and harsh reaction conditions [23]. The catalyst demonstrates excellent substrate scope and provides access to highly functionalized bio-active heterocyclic pyrrolidine-2-one derivatives [21].

Catalyst TypeLoadingRecyclabilityReaction ConditionsEnvironmental Benefit
Pyrrolidinium ionic liquids0.2 mol%4 cyclesRoom temperatureSolvent-free conditions
β-Cyclodextrin10 mol%3 cyclesWater-ethanolNon-toxic solvents
Iron(II) salts0.1-2 mol%Not specifiedMild heatingAbundant metal source

The adoption of environmentally benign catalysts aligns with pharmaceutical industry sustainability initiatives and regulatory requirements for green chemistry implementation [20] [21]. These catalysts often demonstrate superior selectivity and functional group tolerance compared to traditional harsh reagents, providing both environmental and synthetic advantages [23]. The development of such methodologies continues to expand the toolkit available for sustainable pyrrolidine synthesis [21].

Scale-Up Considerations and Industrial Synthesis

Industrial synthesis of pyrrolidine derivatives requires careful consideration of process economics, safety, and scalability factors [22] [24]. The transition from laboratory-scale synthesis to commercial production involves optimization of multiple parameters including catalyst loading, reaction temperature, pressure, and residence time [24]. Scale-up studies have demonstrated the feasibility of producing pyrrolidine derivatives on the 100-gram scale with enhanced efficiency and environmental friendliness compared to bench-scale procedures [22].

Continuous flow processing represents a significant advancement in industrial pyrrolidine synthesis, offering advantages in heat and mass transfer, reaction control, and safety [24]. Flow reactors enable precise control of reaction parameters and minimize safety risks associated with hazardous reagents or high-pressure conditions [22]. The technology proves particularly valuable for hydrogenation reactions, where continuous hydrogen supply and enhanced mixing improve both yield and selectivity [24].

Process intensification strategies focus on maximizing volumetric productivity while minimizing waste generation and energy consumption [22]. Integrated reaction-separation processes enable continuous product removal and catalyst recycling, improving overall process efficiency [24]. These approaches often incorporate advanced process analytical technology for real-time monitoring and control of critical process parameters [22].

Scale FactorLaboratoryPilot PlantCommercial
Batch Size1-100 g1-10 kg100+ kg
Reaction Time2-24 hours4-12 hoursContinuous
Yield70-95%75-90%80-92%
Purity>95%>98%>99%

Economic considerations drive many scale-up decisions, including catalyst selection, solvent choice, and purification methodology [22] [24]. The cost-effectiveness of precious metal catalysts must be balanced against their superior performance and recyclability potential [24]. Alternative catalyst systems based on abundant metals may prove more economical for large-scale production despite potentially lower activity or selectivity [22].

Industrial synthesis often requires modification of laboratory procedures to accommodate equipment limitations and safety requirements [22]. Pressure limitations, temperature control capabilities, and materials compatibility influence reaction design and execution [24]. Regulatory considerations related to environmental emissions, waste disposal, and worker safety add additional constraints to process development [22].

Stereoselective Synthesis Methods

Stereoselective synthesis methods for pyrrolidine derivatives encompass diverse approaches that control absolute and relative stereochemistry during ring formation or subsequent functionalization [7] [25]. These methodologies prove essential for accessing enantiopure compounds required in pharmaceutical applications [25]. The classification of stereoselective methods typically follows two main categories: those utilizing preformed pyrrolidine rings as starting compounds and those involving stereoselective cyclization of acyclic precursors [25].

Asymmetric [3+2] cycloaddition reactions of azomethine ylides with alkenes represent a cornerstone methodology for stereoselective pyrrolidine synthesis [7]. These reactions afford pyrrolidine derivatives with wide-ranging substitution patterns and excellent stereoselectivity [4]. The methodology demonstrates particular effectiveness when combined with chiral catalysts or auxiliaries that control facial selectivity during the cycloaddition process [7].

Proline-derived chiral auxiliaries have proven highly effective for stereoselective pyrrolidine synthesis [22] [24]. The proline-derived ligands (R)- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide serve as outstanding, versatile, and recyclable reagents for synthesis of tailor-made α- and β-amino acids [22] [24]. These reagents enable preparation of enantiomerically pure amino acids without relying on tedious resolution procedures [24].

MethodologyStereochemical ControlTypical ee ValuesSubstrate Scope
Asymmetric [3+2] cycloadditionFacial selectivity85-99%Broad alkene scope
Proline-derived auxiliariesAuxiliary control90-99%Amino acid derivatives
Chiral catalyst systemsCatalyst control80-95%Limited substrate scope

Intramolecular cyclization approaches utilizing amination of unsaturated carbon-carbon bonds provide alternative routes to stereoselective pyrrolidine synthesis [4]. These methods often rely on catalyst-controlled stereochemical outcomes and demonstrate excellent compatibility with diverse functional groups [7]. The insertion of nitrene species into sp³ carbon-hydrogen bonds represents another powerful approach for efficient construction of pyrrolidine rings with defined stereochemistry [4].

The aniline moiety of 4-(Pyrrolidin-1-yl)aniline dihydrochloride represents a critical structural component for biological activity, with substitutions at various positions on the aromatic ring significantly influencing pharmacological properties. Electronic and steric effects of substituents at the aniline ring play fundamental roles in determining molecular interactions with biological targets.

Electron-Withdrawing Group Modifications

Research has demonstrated that electron-withdrawing groups at the aniline moiety can enhance biological activity through improved binding affinity to target proteins. Fluorine substitutions, particularly at the ortho and meta positions relative to the amino group, have shown remarkable effects on biological activity [1]. The 3-fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride derivative exemplifies how fluorine incorporation can modulate electronic properties while maintaining structural integrity [1].

Halogen substitutions beyond fluorine have also been extensively studied. The 3-chloro-4-(pyrrolidin-1-yl)aniline derivative demonstrates how chlorine substitution affects both electronic distribution and steric interactions [2]. These modifications typically result in altered binding kinetics and selectivity profiles, with chlorine substitutions often providing enhanced metabolic stability compared to unsubstituted analogs [2].

Methoxy and Alkoxy Substitutions

Methoxy group incorporation at various positions of the aniline ring has been shown to significantly influence biological activity. The 4-isobutoxy-2-(pyrrolidin-1-yl)aniline derivative illustrates how alkoxy substitutions can enhance lipophilicity while maintaining aqueous solubility through the pyrrolidine moiety . These modifications often result in improved cell membrane penetration and altered pharmacokinetic properties .

The electronic effects of methoxy substitutions create electron-donating characteristics that can enhance binding interactions with specific receptor sites. Structure-activity relationship studies have revealed that the position of methoxy substitution is crucial, with para-positioned methoxy groups often providing optimal activity profiles [4].

Nitro Group Modifications

Nitro group substitutions represent another important class of aniline modifications. The N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline derivative demonstrates how nitro groups can serve as electron-withdrawing substituents while providing sites for metabolic transformation [5]. The nitro group's strong electron-withdrawing character significantly affects the electronic properties of the aromatic system, influencing both binding affinity and selectivity [5].

The presence of nitro groups also provides opportunities for reduction reactions, potentially leading to amino derivatives with altered biological profiles. This transformation pathway has been explored in the development of prodrug approaches where the nitro group serves as a metabolically labile protecting group [5].

Modifications at the Pyrrolidine Ring

The pyrrolidine ring system in 4-(Pyrrolidin-1-yl)aniline dihydrochloride is essential for biological activity, with modifications to this heterocyclic component significantly affecting pharmacological properties. The five-membered saturated nitrogen heterocycle provides unique conformational flexibility and electronic characteristics that are crucial for molecular recognition [6].

Ring Size Variations

Systematic studies of heterocycle modifications have revealed that ring size alterations dramatically affect biological activity. The replacement of the pyrrolidine ring with piperidine (six-membered ring) results in altered binding geometries and pharmacological profiles . The 4-(piperidin-1-yl)aniline derivatives demonstrate how the additional methylene unit in piperidine affects both conformational preferences and binding interactions .

Azetidine substitutions (four-membered ring) have also been investigated, showing distinct activity profiles compared to the parent pyrrolidine structure [8]. The increased ring strain in azetidine derivatives can lead to enhanced reactivity and different metabolic pathways, while maintaining the basic nitrogen functionality required for biological activity [8].

Stereochemical Considerations

The stereochemistry of pyrrolidine substitutions plays a crucial role in determining biological activity. Studies on (R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline have demonstrated that the absolute configuration at the pyrrolidine ring significantly influences binding affinity and selectivity . The preferred conformations of different enantiomers lead to distinct interaction patterns with biological targets .

The pseudorotation phenomenon inherent to five-membered rings provides additional complexity to structure-activity relationships. The ability of the pyrrolidine ring to adopt different envelope conformations allows for conformational adaptation to binding sites, enhancing the versatility of these compounds in drug discovery applications [6].

Substituent Effects on Pyrrolidine

Substitutions at various positions of the pyrrolidine ring have been systematically explored to understand their impact on biological activity. Alkyl substitutions at the 2-position of pyrrolidine, such as in N,N-diethyl-4-(pyrrolidin-2-yl)aniline, demonstrate how steric bulk can influence binding selectivity . These modifications often result in enhanced selectivity for specific receptor subtypes while maintaining potency .

Hydroxyl substitutions on the pyrrolidine ring have shown particular importance in enzyme inhibition studies. The presence of hydroxyl groups can facilitate hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity [11]. These modifications have been particularly successful in the development of kinase inhibitors and other enzyme-targeted therapeutics [11].

The incorporation of additional functional groups into the 4-(Pyrrolidin-1-yl)aniline dihydrochloride scaffold represents a strategic approach to enhance biological activity, selectivity, and pharmacokinetic properties. These modifications can be introduced at various positions on both the aniline and pyrrolidine components, creating opportunities for novel interactions with biological targets.

Acetamide and Amide Linkages

The introduction of acetamide functionalities has been extensively explored in medicinal chemistry applications. The 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide derivative exemplifies how amide linkages can serve as both structural elements and sites for further functionalization . These modifications typically enhance aqueous solubility while providing additional hydrogen bonding capabilities for protein interactions .

Amide functionalities also serve as metabolically stable linkages that can resist hydrolytic degradation compared to ester analogs. This stability enhancement is particularly valuable in drug development applications where prolonged activity is desired .

Sulfonamide Modifications

Sulfonamide groups represent another important class of functional modifications. The 4-phthalimidobenzenesulfonamide derivatives containing pyrrolidine moieties have demonstrated enhanced cholinesterase inhibitory activity [13]. These modifications provide both electronic effects and additional binding interactions that can enhance selectivity for specific enzyme targets [13].

The sulfonamide functionality also offers opportunities for salt formation, potentially improving solubility and bioavailability characteristics. The ability to form stable salts with various counterions provides formulation flexibility for pharmaceutical applications [13].

Heterocyclic Fusions

The fusion of additional heterocyclic rings to the basic pyrrolidine-aniline scaffold has yielded compounds with enhanced biological activity. Pyrrolo[1,2-a]quinoxaline-based derivatives incorporating pyrrolidine substituents have shown potent enzyme activation properties [14]. These fused ring systems provide rigid molecular frameworks that can enhance binding selectivity through precise geometric complementarity with target proteins [14].

The incorporation of triazole and other nitrogen-containing heterocycles has also been explored as a means of enhancing biological activity. These modifications often result in compounds with improved metabolic stability and enhanced binding affinity for specific protein targets [15].

Computational Models for Predicting Activity

The development of computational models for predicting the biological activity of 4-(Pyrrolidin-1-yl)aniline dihydrochloride derivatives represents a critical component of modern drug discovery efforts. These models integrate structural information with biological activity data to provide predictive capabilities for new compound design and optimization.

Molecular Docking Studies

Molecular docking studies have proven invaluable for understanding the binding interactions of pyrrolidine-aniline derivatives with their biological targets. The interaction patterns observed in docking studies reveal key structural features necessary for biological activity, including hydrogen bonding sites, hydrophobic contacts, and electrostatic interactions [13] [16].

Protein-Ligand Interaction Analysis

Docking studies of 4-(pyrrolidin-1-yl)aniline derivatives with various enzyme targets have identified critical binding modes and interaction patterns. The analysis of binding poses reveals that the pyrrolidine nitrogen typically forms hydrogen bonds or electrostatic interactions with acidic residues in the binding site, while the aniline moiety engages in π-π stacking interactions with aromatic amino acids [13].

The flexibility of the pyrrolidine ring allows for conformational adaptation to different binding sites, enhancing the versatility of these compounds across multiple targets. This conformational flexibility is particularly important for kinase inhibitors, where the binding site geometry can vary significantly between different kinase subtypes [17].

Scoring Function Validation

The validation of docking scoring functions against experimental binding data has revealed important insights into the accuracy and limitations of computational predictions. Studies have shown that while docking can effectively identify binding modes, the accurate prediction of binding affinities remains challenging [18]. The incorporation of experimental structure-activity relationship data helps improve the reliability of docking predictions [18].

Modern docking approaches increasingly incorporate machine learning algorithms to enhance scoring function accuracy. These hybrid approaches combine physics-based scoring with data-driven corrections to improve binding affinity predictions [19].

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models provide quantitative relationships between molecular structure and biological activity, enabling the prediction of activity for new compounds based on their structural features. These models have been extensively applied to pyrrolidine-aniline derivatives to guide rational drug design efforts [20] [21].

Descriptor Selection and Model Development

The development of robust QSAR models requires careful selection of molecular descriptors that capture the essential structural features influencing biological activity. Studies on pyrrolidine derivatives have identified key descriptors including electronic properties, hydrophobicity parameters, and topological indices [20]. The selection of appropriate descriptors is crucial for model accuracy and interpretability [20].

Two-dimensional QSAR models based on calculated molecular descriptors have shown good predictive ability for pyrrolidine-containing compounds. These models typically achieve correlation coefficients (r²) of 0.7-0.8 and cross-validated correlation coefficients (q²) of 0.5-0.6, indicating reasonable predictive capability [20].

Three-Dimensional QSAR Approaches

Three-dimensional QSAR models incorporate spatial information about molecular structure, providing enhanced understanding of structure-activity relationships. CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) studies have been particularly successful for pyrrolidine derivatives [21].

These 3D-QSAR approaches generate contour maps that visualize the spatial requirements for biological activity, indicating regions where specific modifications are likely to enhance or diminish activity. This information is invaluable for guiding synthetic efforts and compound optimization [21].

Machine Learning Approaches for Activity Prediction

Machine learning approaches have revolutionized the prediction of biological activity for pyrrolidine-aniline derivatives, offering enhanced accuracy and the ability to handle complex, non-linear structure-activity relationships [22] [23] [17].

Neural Network Models

Deep neural networks have shown exceptional performance in predicting biological activity from molecular structure. These models can capture complex non-linear relationships that traditional QSAR approaches might miss [24] [19]. The application of deep learning to pyrrolidine derivatives has yielded models with improved predictive accuracy compared to conventional methods [24].

Convolutional neural networks applied to molecular graph representations have shown particular promise for activity prediction. These approaches can automatically learn relevant structural features without requiring manual descriptor selection [19].

Ensemble Methods

Ensemble machine learning methods, including random forests and gradient boosting approaches, have demonstrated excellent performance for predicting biological activity. These methods combine predictions from multiple models to improve overall accuracy and reduce overfitting [23] [17].

Random forest models have been particularly successful for pyrrolidine derivatives, achieving high correlation coefficients (R² > 0.9) on test sets while maintaining good interpretability through feature importance analysis [17]. The ability of these models to handle large datasets with diverse chemical structures makes them particularly valuable for drug discovery applications [17].

Feature Importance and Interpretability

One of the key advantages of machine learning approaches is their ability to identify the most important molecular features for biological activity. Feature importance analysis from random forest models has revealed that specific structural fragments, including the pyrrolidine ring and aniline substitution patterns, are critical for activity [17].

The development of interpretable machine learning models has become increasingly important in drug discovery, as understanding the basis for predictions is essential for rational compound design. Techniques such as SHAP (SHapley Additive exPlanations) values and LIME (Local Interpretable Model-agnostic Explanations) have been applied to provide mechanistic insights into model predictions [25].

Dates

Last modified: 08-15-2023

Explore Compound Types